molecular formula C11H18INO B14509125 N-(3-Iodoprop-2-YN-1-YL)octanamide CAS No. 62899-28-9

N-(3-Iodoprop-2-YN-1-YL)octanamide

Cat. No.: B14509125
CAS No.: 62899-28-9
M. Wt: 307.17 g/mol
InChI Key: YQMYDQZQAQKFGD-UHFFFAOYSA-N
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Description

N-(3-Iodoprop-2-YN-1-YL)octanamide is a chemical compound that features an iodine atom attached to a propynyl group, which is further connected to an octanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodoprop-2-YN-1-YL)octanamide typically involves the reaction of 3-iodoprop-2-yn-1-amine with octanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodoprop-2-YN-1-YL)octanamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The propynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The triple bond in the propynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or osmium tetroxide in aqueous or organic solvents.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in ether.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

N-(3-Iodoprop-2-YN-1-YL)octanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and coatings with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Iodoprop-2-YN-1-YL)octanamide involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the propynyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Iodoprop-2-yn-1-yl butylcarbamate: Known for its antifungal and antimicrobial properties.

    3-Iodoprop-2-yn-1-yl phenylcarbamate: Used in similar applications but with different efficacy and specificity.

Uniqueness

N-(3-Iodoprop-2-YN-1-YL)octanamide is unique due to its specific combination of an iodine atom, a propynyl group, and an octanamide chain. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

62899-28-9

Molecular Formula

C11H18INO

Molecular Weight

307.17 g/mol

IUPAC Name

N-(3-iodoprop-2-ynyl)octanamide

InChI

InChI=1S/C11H18INO/c1-2-3-4-5-6-8-11(14)13-10-7-9-12/h2-6,8,10H2,1H3,(H,13,14)

InChI Key

YQMYDQZQAQKFGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCC#CI

Origin of Product

United States

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